molecular formula C6H3ClFN5O2S B2576221 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride CAS No. 2402839-56-7

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride

Cat. No.: B2576221
CAS No.: 2402839-56-7
M. Wt: 263.63
InChI Key: CXLDHWYHIAWDPK-UHFFFAOYSA-N
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Description

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is a heterocyclic compound that features a pyridazine ring substituted with a chlorine atom, a triazole ring, and a sulfonyl fluoride group

Biochemical Analysis

Biochemical Properties

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. For example, it has been shown to interact with serine proteases, which are enzymes involved in the hydrolysis of peptide bonds. The sulfonyl fluoride group of this compound reacts with the serine residue in the active site, leading to irreversible inhibition of the enzyme .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of kinases, which are enzymes that play a crucial role in signal transduction pathways. By inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the covalent modification of enzyme active sites. The sulfonyl fluoride group of the compound reacts with nucleophilic residues, such as serine or cysteine, in the active sites of target enzymes. This covalent binding leads to the inhibition of enzyme activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis over extended periods. The degradation products may have different biological activities, which can complicate the interpretation of experimental results .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. It is important to determine the threshold doses that elicit desired effects without causing significant toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the overall pharmacokinetics and pharmacodynamics of the compound, affecting its efficacy and safety in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus to modulate gene expression or to the cytoplasm to interact with signaling proteins. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride typically involves the reaction of 6-chloropyridazine with appropriate triazole and sulfonyl fluoride precursors. One common method involves the reaction of 3-chloro-6-hydrazinopyridazine with β-ketonitriles under reflux in ethanol

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, typically under basic conditions.

    Cycloaddition Reactions: These reactions often require catalysts such as copper or palladium complexes and are conducted under mild to moderate temperatures.

    Sulfonylation Reactions: Reagents such as amines or alcohols are used, often in the presence of a base like triethylamine.

Major Products

    Substitution Reactions: Products include various substituted pyridazine derivatives.

    Cycloaddition Reactions: Products are typically fused ring systems incorporating the triazole moiety.

    Sulfonylation Reactions: Products are sulfonamide or sulfonate derivatives.

Scientific Research Applications

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride is unique due to the combination of its structural motifs, which confer a distinct set of chemical reactivity and biological activity. The presence of the sulfonyl fluoride group, in particular, allows for selective modification and interaction with biological targets, making it a versatile scaffold for drug development.

Properties

IUPAC Name

3-(6-chloropyridazin-3-yl)-1H-1,2,4-triazole-5-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFN5O2S/c7-4-2-1-3(10-11-4)5-9-6(13-12-5)16(8,14)15/h1-2H,(H,9,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLDHWYHIAWDPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1C2=NNC(=N2)S(=O)(=O)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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